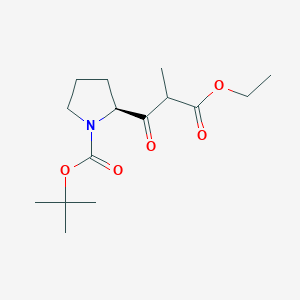
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl esters or tert-butyl halides under basic conditions.
Ethoxy and Methyl Group Addition: These groups can be introduced through alkylation reactions using ethyl and methyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology and Medicine
In biology and medicine, such compounds might be investigated for their potential therapeutic properties. They could act as enzyme inhibitors, receptor agonists, or antagonists, depending on their structure and functional groups.
Industry
In industry, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with biological targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-6-20-13(18)10(2)12(17)11-8-7-9-16(11)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3/t10?,11-/m0/s1 |
Clé InChI |
ZASKAGBUBHJMCG-DTIOYNMSSA-N |
SMILES isomérique |
CCOC(=O)C(C)C(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
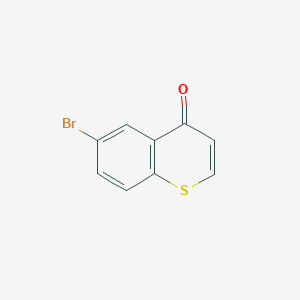
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

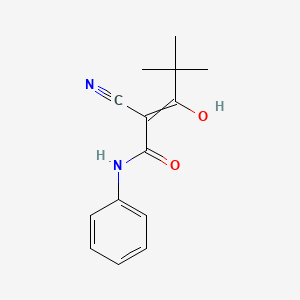



![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
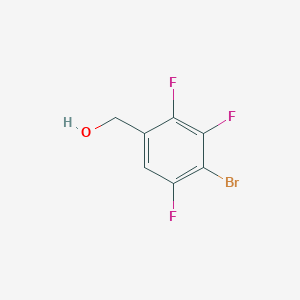
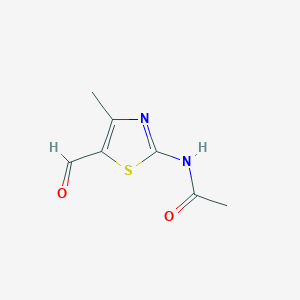
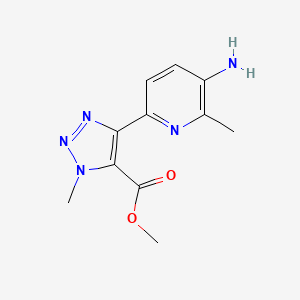

![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
